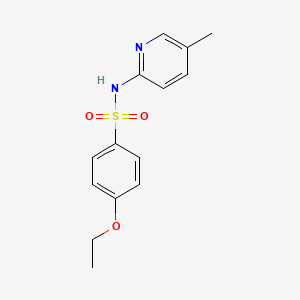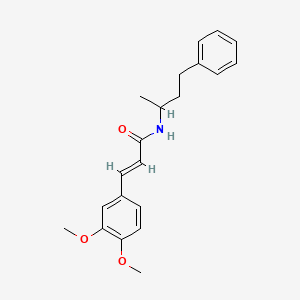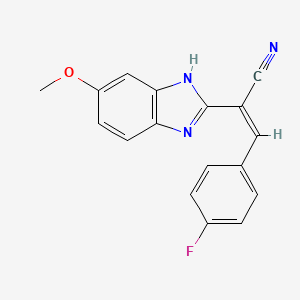
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H16N2O3S and a molecular weight of 292.35 g/mol . This compound is characterized by the presence of an ethoxy group, a methylpyridinyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 5-methyl-2-aminopyridine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(5-chloropyridin-2-yl)benzenesulfonamide
- 4-ethoxy-N-(5-fluoropyridin-2-yl)benzenesulfonamide
- 4-ethoxy-N-(5-bromopyridin-2-yl)benzenesulfonamide
Uniqueness
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications .
Properties
IUPAC Name |
4-ethoxy-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-12-5-7-13(8-6-12)20(17,18)16-14-9-4-11(2)10-15-14/h4-10H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFSVPVGUYOHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone](/img/structure/B5294702.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)

![3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5294728.png)
![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(3-methylimidazole-4-carbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5294733.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5294741.png)
![7-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5294746.png)
![(2-methoxypyridin-3-yl)-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5294749.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5294755.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5294767.png)
![3-amino-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5294783.png)
![2-[4-chloro-2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5294784.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
